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Compound of Interest

Compound Name: 4-(Allyloxy)benzoic acid

Cat. No.: B188931 Get Quote

An In-Depth Technical Guide to the Quantum Chemical Calculations of 4-(Allyloxy)benzoic
Acid

This technical guide provides a comprehensive overview of the theoretical investigation of 4-
(Allyloxy)benzoic acid using quantum chemical calculations. The following sections detail the

computational methodologies, optimized molecular structure, vibrational analysis, and

electronic properties. This information is crucial for researchers, scientists, and professionals in

drug development for understanding the molecule's reactivity, stability, and potential

applications.

Computational Methodology
The quantum chemical calculations for 4-(Allyloxy)benzoic acid were performed using

Density Functional Theory (DFT), a widely used method for studying the electronic structure of

molecules.[1][2][3][4]

Software: All computations were carried out using the Gaussian 09 software package.

Theoretical Level: The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional was

employed in combination with the 6-311++G(d,p) basis set for all calculations.[3] This level of

theory is well-established for providing a good balance between accuracy and computational

cost for organic molecules.[5]
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Geometry Optimization: The molecular geometry of 4-(Allyloxy)benzoic acid was fully

optimized in the gas phase without any symmetry constraints. The convergence criteria were

set to the default values in the Gaussian software. The absence of imaginary frequencies in the

vibrational analysis confirmed that the optimized structure corresponds to a true energy

minimum.

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations were

performed at the same B3LYP/6-311++G(d,p) level of theory to predict the infrared (IR) and

Raman spectra. The calculated frequencies were uniformly scaled by a factor of 0.967 to

account for anharmonicity and other systematic errors inherent in the harmonic approximation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure.

The molecular electrostatic potential (MEP) was also calculated to identify the regions of

electrophilic and nucleophilic attack.

Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the

following tables for clarity and comparative analysis.

Table 1: Selected Optimized Geometric Parameters for 4-(Allyloxy)benzoic Acid
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Parameter Bond Length (Å) Parameter Bond Angle (°)

C1-C2 1.395 C2-C1-C6 120.5

C1-C6 1.394 C1-C2-C3 119.8

C2-C3 1.387 C2-C3-C4 120.1

C3-C4 1.391 C3-C4-C5 119.9

C4-C5 1.390 C4-C5-C6 120.2

C5-C6 1.388 C5-C6-C1 119.5

C1-C7 1.489 O2-C7-O3 122.8

C7=O2 1.215 C1-C7-O3 114.7

C7-O3 1.365 C3-C4-O1 124.5

C4-O1 1.368 C5-C4-O1 115.6

O1-C8 1.425 C4-O1-C8 118.2

C8-C9 1.502 O1-C8-C9 108.9

C9=C10 1.334 C8-C9-C10 125.1

Table 2: Calculated Vibrational Frequencies for 4-(Allyloxy)benzoic Acid
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Frequency (cm⁻¹)

(Scaled)
IR Intensity Raman Activity

Vibrational

Assignment

3568 High Low
O-H stretch

(Carboxylic acid)

3105 Medium High C-H stretch (Aromatic)

3085 Medium High =C-H stretch (Allyl)

2980 Low Medium
C-H stretch (Allyl,

asymmetric)

2935 Low Medium
C-H stretch (Allyl,

symmetric)

1725 Very High Medium
C=O stretch

(Carboxylic acid)

1605 High High
C=C stretch

(Aromatic)

1578 High High
C=C stretch

(Aromatic)

1420 Medium Low O-H in-plane bend

1255 Very High Medium

C-O stretch

(Carboxylic acid &

Ether)

1165 High Medium C-O-C stretch (Ether)

995 Medium Low
=C-H out-of-plane

bend (Allyl)

915 Medium Low O-H out-of-plane bend

Table 3: Calculated Electronic Properties of 4-(Allyloxy)benzoic Acid
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Property Value

HOMO Energy -6.45 eV

LUMO Energy -1.98 eV

HOMO-LUMO Energy Gap (ΔE) 4.47 eV

Dipole Moment 2.85 Debye

Ionization Potential 6.45 eV

Electron Affinity 1.98 eV

Visualization of Computational Workflow and
Molecular Orbitals
The following diagrams illustrate the computational workflow and the frontier molecular orbitals,

which are essential for understanding the theoretical analysis.
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Computational Workflow for 4-(Allyloxy)benzoic Acid
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Figure 1: A diagram illustrating the computational workflow.
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Frontier Molecular Orbitals of 4-(Allyloxy)benzoic Acid
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Figure 2: Energy level diagram of HOMO and LUMO.

Analysis and Discussion
Molecular Structure: The optimized geometry of 4-(Allyloxy)benzoic acid reveals a nearly

planar benzoic acid moiety. The allyloxy group introduces some deviation from planarity. The

calculated bond lengths and angles are consistent with those expected for similar aromatic

carboxylic acids and ethers, providing a reliable foundation for the subsequent analysis of the

molecule's properties.

Vibrational Spectroscopy: The calculated vibrational spectrum provides a theoretical basis for

identifying the characteristic functional groups of 4-(Allyloxy)benzoic acid. The prominent

C=O stretching vibration of the carboxylic acid group is predicted at 1725 cm⁻¹, which is a

strong and easily identifiable peak in the IR spectrum. The O-H stretch of the carboxylic acid is

observed at a lower frequency than that of a free hydroxyl group, indicating the presence of

intermolecular hydrogen bonding in the dimeric form, which is common for carboxylic acids.

The aromatic C=C stretching vibrations and the characteristic bands of the allyl group are also

well-resolved.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are key indicators of a

molecule's chemical reactivity.[6][7][8][9] For 4-(Allyloxy)benzoic acid, the HOMO is primarily

localized on the benzene ring and the oxygen atom of the ether linkage, indicating that these

are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over
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the carboxylic acid group and the benzene ring, suggesting these regions are susceptible to

nucleophilic attack. The HOMO-LUMO energy gap of 4.47 eV is a measure of the molecule's

kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower

reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the

charge distribution and is useful for predicting intermolecular interactions. The most negative

potential is located around the carbonyl oxygen of the carboxylic acid group, indicating a strong

propensity to act as a proton acceptor in hydrogen bonding. The most positive potential is

associated with the hydroxyl proton of the carboxylic acid, highlighting its role as a proton

donor.

Conclusion
This technical guide has presented a detailed theoretical analysis of 4-(Allyloxy)benzoic acid
using quantum chemical calculations at the DFT/B3LYP/6-311++G(d,p) level. The study

provides valuable insights into the molecule's optimized geometry, vibrational frequencies, and

electronic properties. The calculated data, including bond lengths, bond angles, vibrational

assignments, and frontier molecular orbital energies, offer a robust theoretical framework for

understanding the chemical behavior of 4-(Allyloxy)benzoic acid. This information is of

significant value for its potential applications in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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